molecular formula C37H54N2O7 B8121595 N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid

N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid

Cat. No.: B8121595
M. Wt: 638.8 g/mol
InChI Key: BSLDLXPANSHTOC-YITVUBHWSA-N
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Description

. This compound is used in various scientific research applications, particularly in the field of peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid involves the protection of the threonine amino acid with a tert-butoxycarbonyl (Boc) group and a benzyl (Bzl) group. The reaction typically involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf). These reagents are used under specific conditions to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield deprotected amino acids .

Scientific Research Applications

N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid involves its role as a protected amino acid derivative. The Boc and Bzl protecting groups prevent unwanted side reactions during peptide synthesis. The compound is selectively deprotected under specific conditions to yield the desired peptide or amino acid derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid is unique due to its specific protecting groups and its application in the synthesis of complex peptides. The combination of Boc and Bzl groups provides stability and selectivity during chemical reactions, making it a valuable compound in peptide synthesis .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO7.C12H23N/c1-17(31-15-19-8-6-5-7-9-19)22(26-24(30)33-25(2,3)4)23(29)32-16-20-12-10-18(11-13-20)14-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,17,22H,14-16H2,1-4H3,(H,26,30)(H,27,28);11-13H,1-10H2/t17-,22+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLDLXPANSHTOC-YITVUBHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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